molecular formula C13H9N5S B2803971 2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338793-53-6

2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2803971
CAS No.: 338793-53-6
M. Wt: 267.31
InChI Key: QSCPSMBTVOUEAN-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields of science and industry. This compound consists of a pyrrole ring, a thiophene ring, and a triazolopyrimidine core, making it a versatile scaffold for chemical modifications and functionalizations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This approach yields highly functionalized triazolopyrimidine derivatives with excellent efficiency.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combination of pyrrole, thiophene, and triazolopyrimidine rings. This unique structure provides a versatile platform for chemical modifications, enabling the development of compounds with diverse biological and chemical properties.

Properties

IUPAC Name

2-pyrrol-1-yl-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5S/c1-2-8-17(7-1)13-15-12-14-6-5-10(18(12)16-13)11-4-3-9-19-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCPSMBTVOUEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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